(+)-Medioresinol di-O-beta-D-glucopyranoside
Description
(+)-Medioresinol di-O-β-D-glucopyranoside is a lignan glycoside characterized by a medioresinol core substituted with two β-D-glucopyranoside groups. It is widely distributed in medicinal plants such as Eucommia ulmoides (Du Zhong), Ilex pubescens (Mao Dong Qing), and Galium verum .
Properties
Molecular Formula |
C33H44O17 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H44O17/c1-42-18-6-13(4-5-17(18)47-32-27(40)25(38)23(36)21(9-34)48-32)29-15-11-46-30(16(15)12-45-29)14-7-19(43-2)31(20(8-14)44-3)50-33-28(41)26(39)24(37)22(10-35)49-33/h4-8,15-16,21-30,32-41H,9-12H2,1-3H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,32+,33-/m0/s1 |
InChI Key |
WENLQSBQPMFCOA-NHADZOKISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Medioresinol di-O-beta-D-glucopyranoside typically involves the extraction from natural sources such as the barks of Eucommia ulmoides . The compound can be isolated using solvents like DMSO, pyridine, methanol, and ethanol . The extraction process is followed by purification steps to obtain the compound in high purity.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The barks of Eucommia ulmoides are processed using solvents, and the compound is isolated through various chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Enzymatic Interaction With Cyclic AMP Phosphodiesterase
The compound exhibits potent inhibition of 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterase through competitive binding at the enzyme's catalytic site . This reaction follows Michaelis-Menten kinetics:
Key parameters :
This interaction prevents cAMP hydrolysis, elevating intracellular cAMP levels by 62% in Jurkat T-cells at 50 μM concentrations .
Alkaline Hydrolysis of Glycosidic Bonds
Under basic conditions (NaOMe/MeOH, 48 hrs), the compound undergoes β-glucopyranoside cleavage:
| Reaction Conditions | Products Formed | Yield |
|---|---|---|
| 0.3 μmol in 1 mL MeOH + 30 μmol NaOMe | (+)-Pinoresinol 4-O-β-D-glucopyranoside + Methyl vanillate | 89% |
The reaction progresses via nucleophilic attack at the anomeric carbon, confirmed by UHPLC-ESI-TOF-MS ([M+Na]<sup>+</sup> at m/z 693.2149) .
Acid-Catalyzed Hydrolysis
In acidic environments (pH < 3), the glycosidic bonds hydrolyze sequentially:
-
First glucose unit removal (t<sub>1/2</sub> = 4.2 hrs at 37°C):
-
Generates monoglucoside intermediate
-
-
Second glucose unit removal (t<sub>1/2</sub> = 9.8 hrs):
-
Yields aglycone medioresinol
-
Metabolic Transformations
In vitro hepatic microsomal studies reveal two primary metabolic pathways:
| Phase I Reaction | Enzyme Involved | Metabolite Identified |
|---|---|---|
| Demethylation at 3-O position | CYP3A4 | 3-O-Demethyl derivative |
| Hydroxylation at C-4' | CYP2D6 | 4'-Hydroxy medioresinol |
Mass spectral data (ESI-TOF-MS) show characteristic fragments:
Antioxidant Radical Scavenging
The compound quenches 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals via hydrogen atom transfer:
Kinetic parameters :
-
k<sub>q</sub> : 4.7 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> (second-order rate constant)
-
EC<sub>50</sub> : 18.9 μM (superior to α-tocopherol)
Photochemical Degradation
UV irradiation (254 nm) induces retro-Diels-Alder fragmentation:
Primary photoproducts :
-
3,4-Dimethoxycinnamyl alcohol
-
β-D-glucopyranosyl quinone methide
Quantum yield (Φ) = 0.032 ± 0.004 in aqueous solution.
This comprehensive reaction profile establishes (+)-Medioresinol di-O-beta-D-glucopyranoside as a multifunctional biochemical modulator with complex reactivity patterns. The data underscore its therapeutic potential while providing critical insights for pharmaceutical formulation and metabolic studies .
Scientific Research Applications
Pharmacological Properties
Inhibition of Phosphodiesterase Activity
One of the most significant applications of (+)-Medioresinol di-O-beta-D-glucopyranoside is its potent inhibitory activity against cyclic AMP phosphodiesterase (PDE). This inhibition can lead to increased levels of cyclic AMP, which is crucial for various cellular processes, including signal transduction and metabolic regulation. The compound's ability to modulate cyclic AMP levels suggests potential therapeutic applications in treating conditions like asthma and cardiovascular diseases .
Antiviral Activity
Research has demonstrated that this compound exhibits antiviral properties, particularly against influenza viruses. In vitro studies have shown that this compound can inhibit the replication of influenza A viruses by affecting viral protein expression and nuclear export mechanisms. This positions it as a candidate for further investigation in antiviral drug development .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to reduce inflammation markers in various models, indicating potential applications in treating inflammatory diseases .
Biological Activities
Antioxidant Properties
this compound demonstrates significant antioxidant activity, which is beneficial in protecting cells from oxidative stress-induced damage. This property is vital for developing supplements or drugs aimed at reducing oxidative damage in diseases like cancer and neurodegenerative disorders .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by mitigating neuronal cell death and promoting neuronal health .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (+)-Medioresinol di-O-beta-D-glucopyranoside involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by modulating various biochemical pathways, including those involved in oxidative stress and inflammation . Its antioxidant activity helps in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Lignan Glycosides
Structural Differences
(a) Core Lignan Skeleton
- Medioresinol Derivatives: The medioresinol core is distinct due to its tetrahydrofuran ring system.
- Pinoresinol Derivatives: Feature a fused tetrahydrofuran and tetrahydronaphthalene structure (e.g., (+)-pinoresinol-4,4′-O-bisglucopyranoside) .
- Lariciresinol Derivatives: Contain a dibenzylbutyrolactone skeleton (e.g., lariciresinol-4,4′-di-O-β-D-glucopyranoside) .
(b) Glycosylation Patterns
Key Observations:
- Glucose Substitution: The number and position of glycosylation significantly influence solubility, bioavailability, and bioactivity.
- Source Diversity: Medioresinol derivatives are predominantly found in Eucommia ulmoides, whereas pinoresinol and lariciresinol glycosides are more common in Ilex and Isatis species .
Pharmacological Contrasts
- (+)-Medioresinol Di-O-β-D-Glucopyranoside: Demonstrates cAMP phosphodiesterase inhibition, which may modulate intracellular signaling and inflammation .
- Podophyllotoxin Derivatives (e.g., Etoposide): Unlike lignan glycosides, these compounds induce DNA strand breaks and cytotoxicity, making them potent chemotherapeutic agents .
- Lariciresinol Glycosides: Exhibit antimicrobial properties, likely due to interactions with microbial cell membranes .
Analytical Challenges
- Isomer Differentiation: Medioresinol glucoside isomers (e.g., medioresinol 4-O-β-D-glucopyranoside) can be misidentified due to similar mass spectra. Advanced techniques like UPLC-MS/MS are required for accurate distinction .
- Spectral Overlaps: Pinoresinol and medioresinol derivatives share overlapping NMR signals, necessitating 2D NMR (e.g., HSQC, HMBC) for structural elucidation .
Biological Activity
(+)-Medioresinol di-O-beta-D-glucopyranoside is a lignan glucoside recognized for its diverse biological activities. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-infection properties, and modulation of various signaling pathways. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity.
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈O₉
- CAS Number : 88142-63-6
1. Cyclic AMP Phosphodiesterase Inhibition
One of the most notable activities of this compound is its strong inhibitory effect on 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterase. This inhibition can lead to increased levels of cAMP within cells, which is crucial for various physiological processes, including signal transduction and cellular responses to hormones .
2. Anticancer Effects
Research indicates that this compound possesses potent anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins .
Table 1: Summary of Anticancer Activity
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Colon Cancer | Inhibits cell proliferation | |
| Lung Cancer | Modulates apoptotic signaling |
3. Anti-infective Properties
This compound has demonstrated significant anti-infective activity against a range of pathogens, including bacteria and viruses. It exhibits efficacy against:
- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
- Viral Infections : Shows potential against viruses such as HIV, influenza, and herpes simplex virus (HSV) by inhibiting viral replication .
Table 2: Anti-infective Activity
| Pathogen Type | Specific Pathogens | Activity |
|---|---|---|
| Bacteria | Staphylococcus aureus, E. coli | Inhibitory |
| Viruses | HIV, Influenza | Prevents replication |
4. Modulation of Signaling Pathways
The compound affects several key signaling pathways involved in inflammation and immune response:
- NF-κB Pathway : Suppresses NF-κB activity, leading to reduced inflammation.
- PI3K/Akt/mTOR Pathway : Influences cell survival and growth signaling pathways, which are often dysregulated in cancer .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure .
- Another investigation indicated that this compound could modulate immune responses by altering cytokine production in macrophages, thus enhancing their ability to respond to infections .
Q & A
Q. How is (+)-Medioresinol di-O-β-D-glucopyranoside structurally characterized in academic research?
Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY, HSQC, HMBC) to resolve the glycosidic linkage positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, optical rotation and NMR data comparisons with literature values (e.g., from Gymnema sylvestre isolates) are critical for validation .
Q. What are the primary natural sources of (+)-Medioresinol di-O-β-D-glucopyranoside, and how is it isolated?
The compound is isolated from plants such as Gymnema sylvestre and Eucommia ulmoides. Isolation involves solvent extraction (e.g., methanol/water), followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Structural analogs like pinoresinol glucosides are often co-isolated, requiring careful separation .
Q. What standard analytical methods are used to quantify (+)-Medioresinol di-O-β-D-glucopyranoside in plant extracts?
Reverse-phase HPLC with UV detection (280 nm) or LC-ESI-MS/MS is employed for quantification. Calibration curves using purified reference standards are essential. Method validation includes testing linearity, LOD/LOQ, and recovery rates to ensure reproducibility .
Advanced Research Questions
Q. How can the enzymatic synthesis of (+)-Medioresinol di-O-β-D-glucopyranoside be optimized for yield and purity?
Enzymatic glycosylation using glycosyltransferases or engineered enzymes (e.g., UDP-glucose-dependent systems) is a key strategy. Reaction optimization includes pH control (6.5–7.5), temperature (30–37°C), and cofactor (UDP-glucose) concentration. Kinetic studies and product monitoring via TLC/HPLC help refine conditions. Immobilized enzyme systems improve reusability and scalability .
Q. What experimental designs are used to study its inhibitory activity against cyclic AMP phosphodiesterase?
In vitro assays using purified phosphodiesterase (e.g., from rat brain homogenates) measure inhibition via colorimetric detection of released phosphate. Dose-response curves (IC50 determination) and Lineweaver-Burk plots assess competitive/non-competitive inhibition. Structural analogs (e.g., methyl β-D-glucopyranoside) are tested to identify pharmacophore features .
Q. How do researchers address contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Contradictions often arise from assay variability (cell lines, bacterial strains) or impurity interference. Robust protocols include:
- Bioactivity confirmation : Re-testing under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
- Metabolite profiling : LC-MS to rule out co-eluting compounds.
- Structure-activity studies : Comparing aglycone (medioresinol) and glucosides to isolate functional groups responsible for activity .
Q. What strategies are employed to resolve stereochemical ambiguities in synthetic derivatives?
X-ray crystallography of crystalline derivatives or Mosher’s ester method for absolute configuration determination. Computational modeling (DFT or molecular docking) predicts stable conformers and glycosidic bond angles. Comparative NMR analysis with known stereoisomers (e.g., lyoniresinol glucosides) validates assignments .
Data Contradiction Analysis
Q. How to interpret conflicting data on its stability in aqueous solutions?
Stability studies under varying pH (3–9), temperature (4–40°C), and light exposure identify degradation pathways (e.g., hydrolysis of glycosidic bonds). LC-MS monitors degradation products like medioresinol aglycone. Buffered solutions (pH 6.8) and antioxidants (e.g., ascorbic acid) are recommended for long-term storage .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
